Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-
Overview
Description
Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- includes a nitro group at the third position of the benzene ring and an N-(2-methylpropyl) substituent on the sulfonamide nitrogen
Preparation Methods
The synthesis of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Nitrobenzenesulfonyl chloride+2-Methylpropylamine→Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-+HCl
The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the sulfonamide group, forming N-oxides.
Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, alkyl halides with a base for substitution, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions include the corresponding amines, N-alkylated sulfonamides, and N-oxides.
Scientific Research Applications
Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as inhibitors of carbonic anhydrase enzymes, which are targets for the treatment of glaucoma, epilepsy, and certain cancers.
Antimicrobial Agents: Some derivatives of benzenesulfonamides have shown antimicrobial activity against various bacterial strains.
Materials Science:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes, including intraocular pressure regulation and pH balance in tissues .
Comparison with Similar Compounds
Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- can be compared with other benzenesulfonamide derivatives, such as:
Benzenesulfonamide, N-(2-methylpropyl)-: Lacks the nitro group, which may result in different reactivity and biological activity.
Benzenesulfonamide, N-(2-methylpropyl)-4-nitro-: Has the nitro group at the fourth position, which can influence its chemical properties and interactions with biological targets.
Benzenesulfonamide, N-(2-methylpropyl)-2-nitro-: The nitro group at the second position can lead to different steric and electronic effects compared to the third position.
The uniqueness of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- lies in the specific positioning of the nitro group, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2-methylpropyl)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-8(2)7-11-17(15,16)10-5-3-4-9(6-10)12(13)14/h3-6,8,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEHHZRWGMPOJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404644 | |
Record name | Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89840-73-3 | |
Record name | N-(2-Methylpropyl)-3-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89840-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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